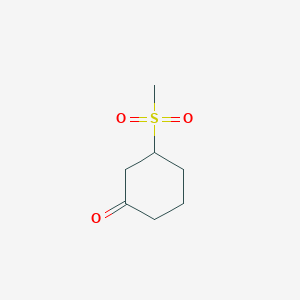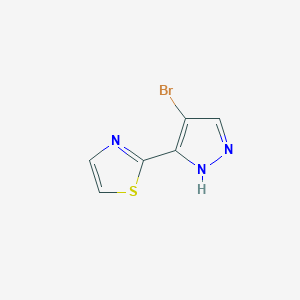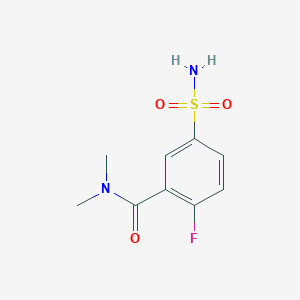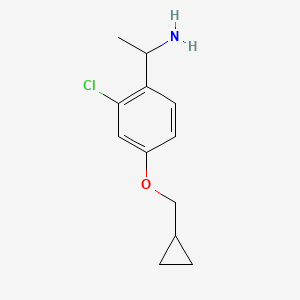
3-Methanesulfonylcyclohexan-1-one
Descripción general
Descripción
3-Methanesulfonylcyclohexan-1-one is a cyclic sulfone compound. It has a molecular formula of C7H12O3S and a molecular weight of 176.24 g/mol . It is used in various applications in the field of medicinal chemistry.
It is stored at room temperature . More specific physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
3-Methanesulfonylcyclohexan-1-one: is utilized in the field of catalysis within organic synthesis. As a sulfonyl compound, it can act as an electrophile in various chemical reactions, aiding in the synthesis of complex organic molecules. This has implications for the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 3-Methanesulfonylcyclohexan-1-one may serve as a precursor or an intermediate in the synthesis of drug molecules. Its structural motif could be integral in the design of compounds with potential therapeutic effects .
Environmental Science
This compound’s role in environmental science could be linked to its reactivity and potential use as a building block for more complex molecules that can interact with pollutants or be used in green chemistry applications to reduce environmental impact .
Materials Science
In materials science, 3-Methanesulfonylcyclohexan-1-one could contribute to the development of new polymers or coatings with unique properties, such as enhanced durability or chemical resistance. Its incorporation into materials could lead to advancements in technology and industry .
Chemical Engineering
Chemical engineers might explore the use of 3-Methanesulfonylcyclohexan-1-one in process optimization, where it could function as a reagent or catalyst in chemical processes to improve efficiency or selectivity .
Biochemistry Research
In biochemistry research, this compound could be investigated for its interactions with biological molecules, potentially leading to insights into cellular processes or the development of biochemical assays .
Safety and Hazards
The safety data sheet for 3-Methanesulfonylcyclohexan-1-one indicates that it is a hazardous substance . It has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Similar compounds are known to act as biological alkylating agents .
Mode of Action
As an alkylating agent, 3-Methanesulfonylcyclohexan-1-one likely interacts with its targets by transferring an alkyl group to the target molecule . This can result in changes to the target’s structure and function, potentially disrupting its normal activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methanesulfonylcyclohexan-1-one . These factors could include temperature, pH, and the presence of other substances in the environment.
Propiedades
IUPAC Name |
3-methylsulfonylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACQHBDYAZSZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonylcyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)
![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)






![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)



